molecular formula C10H12N4O B2885036 1-ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole CAS No. 1707375-96-9

1-ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole

Cat. No.: B2885036
CAS No.: 1707375-96-9
M. Wt: 204.233
InChI Key: AEUUPZJPKYEJIU-UHFFFAOYSA-N
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Description

1-Ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity

Preparation Methods

The synthesis of 1-ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxyphenylhydrazine with ethyl isocyanate, followed by cyclization with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

1-Ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the tetrazole ring or the methoxy group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane (DCM), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound has shown potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer activities.

    Medicine: Research has indicated that derivatives of this compound may have therapeutic applications, including as anti-inflammatory agents and enzyme inhibitors.

    Industry: It can be used in the development of agrochemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.

Comparison with Similar Compounds

Similar compounds to 1-ethyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole include other tetrazole derivatives such as:

    1-ethyl-5-phenyl-1H-1,2,3,4-tetrazole: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-methyl-5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole: Features a methyl group instead of an ethyl group, potentially altering its chemical properties and applications.

    5-(4-methoxyphenyl)-1H-1,2,3,4-tetrazole: Does not have the ethyl group, which can influence its solubility and reactivity.

Properties

IUPAC Name

1-ethyl-5-(4-methoxyphenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-3-14-10(11-12-13-14)8-4-6-9(15-2)7-5-8/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUUPZJPKYEJIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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